5,6-Dihydroabiraterone is a chemical compound with the molecular formula C24H33NO . It is used in laboratory chemicals and for the manufacture of chemical compounds .
5,6-Dihydroabiraterone is a metabolite of Abiraterone . Abiraterone is a potent and irreversible CYP17A1 inhibitor with antiandrogen activity, and shows antitumor activity in castration-resistant prostate cancer .
The molecular weight of 5,6-Dihydroabiraterone is 351.52 g/mol . The molecular formula is C24H33NO . The structure of the compound can be represented by the SMILES notation: C[C@]12CCC@@HC)O
.
5,6-Dihydroabiraterone is a metabolite of Abiraterone . Abiraterone is a potent and irreversible CYP17A1 inhibitor with antiandrogen activity, and shows antitumor activity in castration-resistant prostate cancer .
The molecular weight of 5,6-Dihydroabiraterone is 351.5 g/mol . The molecular formula is C24H33NO . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 1 . The exact mass is 351.256214676 g/mol .
5,6-Dihydroabiraterone is a synthetic steroid compound that belongs to the class of androgen biosynthesis inhibitors. It is a derivative of abiraterone, which is primarily used in the treatment of prostate cancer. This compound has gained attention for its potential therapeutic applications due to its ability to inhibit steroidogenesis, thereby reducing androgen levels in the body.
5,6-Dihydroabiraterone can be classified as follows:
The synthesis of 5,6-Dihydroabiraterone involves several key steps. The process typically starts with abiraterone acetate, which undergoes hydrogenation to reduce the double bond between carbon atoms at positions 5 and 6. This reaction may be facilitated by palladium or platinum catalysts under controlled conditions.
The synthesis pathway can be summarized as follows:
The molecular formula of 5,6-Dihydroabiraterone is CHO. The compound features a steroid backbone with specific functional groups that contribute to its biological activity.
5,6-Dihydroabiraterone can participate in various chemical reactions typical of steroid compounds:
The reactivity of 5,6-Dihydroabiraterone is influenced by its functional groups and steric hindrance within the steroid structure. These factors determine its stability and interaction with other molecules.
5,6-Dihydroabiraterone acts primarily by inhibiting the enzyme cytochrome P450 17A1 (CYP17A1), which is essential for androgen biosynthesis. By blocking this enzyme, the compound effectively reduces the production of testosterone and other androgens.
This mechanism leads to decreased androgen levels in patients with prostate cancer, contributing to tumor regression and improved clinical outcomes. Studies have demonstrated that compounds like 5,6-Dihydroabiraterone can significantly lower serum testosterone concentrations in treated individuals.
5,6-Dihydroabiraterone is primarily researched for its potential applications in oncology, particularly in treating castration-resistant prostate cancer. Its ability to inhibit androgen production makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments. Additionally, ongoing studies are exploring its effects on other hormone-dependent cancers and conditions characterized by elevated androgen levels.
5,6-Dihydroabiraterone (5,6-DHA) is a steroidal compound chemically designated as (3β,5β)-17-(3-pyridinyl)-androst-16-en-3-ol, with the molecular formula C₂₄H₃₃NO and a molecular weight of 351.52 g/mol (CAS No.: 219843-75-1) [1] [6]. Structurally, it belongs to the androstane class, characterized by a tetracyclic scaffold comprising three cyclohexane rings and one cyclopentane ring. The core distinction from abiraterone lies in the saturation of the 5,6-double bond in the A-ring, resulting in a cis A/B ring junction (5β-hydrogen configuration) [1] [7]. This modification reduces planarity and alters electronic distribution compared to abiraterone’s Δ⁵,⁶-unsaturation. The pyridinyl group at C17 remains intact, critical for targeting cytochrome P450 enzymes [6] [7].
Table 1: Structural Comparison of 5,6-Dihydroabiraterone and Abiraterone
Property | 5,6-Dihydroabiraterone | Abiraterone |
---|---|---|
Molecular Formula | C₂₄H₃₃NO | C₂₄H₃₁NO |
Molecular Weight | 351.52 g/mol | 349.51 g/mol |
CAS Number | 219843-75-1 | 154229-19-3 |
A-Ring Saturation | Saturated (5β-H) | Unsaturated (Δ⁵,⁶) |
Key Functional Groups | 3β-OH, 17-(pyridin-3-yl) | 3β-OH, 17-(pyridin-3-yl) |
The discovery of 5,6-DHA is intrinsically linked to abiraterone acetate, first synthesized in the 1990s to target androgen biosynthesis in castration-resistant prostate cancer (CRPC). Charles Huggins’ Nobel Prize-winning work (1940s) established androgen deprivation as foundational therapy, but resistance emerged due to persistent extra-gonadal androgen synthesis [2] [4]. Abiraterone acetate (FDA-approved 2011) was developed as a potent CYP17A1 inhibitor to block this escape pathway [3] [7]. During clinical investigations, 5,6-DHA was identified as a major hepatic metabolite of abiraterone in humans, formed via NADPH-dependent reduction by hepatic AKR1C3 enzymes [1] [7]. This metabolite gained significance when preclinical studies revealed it retained anti-CYP17A1 activity, contributing to the therapeutic efficacy of abiraterone regimens [1] [3]. Its emergence underscored the importance of metabolic activation/deactivation pathways in designing steroidal anticancer agents and provided insights into structure-activity relationships governing CYP17A1 inhibition [6] [7].
5,6-Dihydroabiraterone exerts its pharmacological effect primarily through the inhibition of CYP17A1, a dual-function enzyme (17α-hydroxylase and 17,20-lyase) pivotal in adrenal and intratumoral androgen synthesis. Unlike abiraterone, which irreversibly inactivates CYP17A1, 5,6-DHA acts as a competitive reversible inhibitor, binding the enzyme’s heme-active site via coordination of its pyridinyl nitrogen and hydrophobic interactions with the steroid scaffold [1] [7]. This inhibition blocks the conversion of pregnenolone and progesterone to DHEA and androstenedione, respectively, suppressing downstream synthesis of testosterone (T) and dihydrotestosterone (DHT) [3]. Crucially, 5,6-DHA maintains selectivity for CYP17A1 over other steroidogenic enzymes like CYP11B1 and CYP21A2, minimizing off-target endocrine disruption [7]. In CRPC models, it contributes to profound suppression of intraprostatic androgens, overcoming resistance to conventional androgen deprivation therapy (ADT) [3] [7].
Table 2: Androgen Pathway Enzymes Targeted by 5,6-Dihydroabiraterone
Enzyme | Function | Inhibition by 5,6-DHA | Biological Consequence |
---|---|---|---|
CYP17A1 (Lyase) | Converts C21 steroids to C19 androgens | Competitive Reversible | Suppression of DHEA, androstenedione |
CYP17A1 (Hydroxylase) | Hydroxylates pregnenolone/progesterone | Moderate | Reduced precursor flux to androgens |
SRD5A | Converts T to DHT | Not Inhibited | No direct effect on DHT synthesis |
Recent research confirms 5,6-DHA’s contribution to abiraterone’s clinical efficacy. In CRPC patients, plasma concentrations of 5,6-DHA reach ~30% of abiraterone levels, demonstrating significant exposure [7]. Ex vivo analyses show it achieves >90% suppression of 17,20-lyase activity at pharmacologically relevant concentrations, corroborating its role in sustained androgen blockade [1] [3].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: